molecular formula C11H9NO2S2 B8599843 2-Benzylsulfanyl-3-nitro-thiophene

2-Benzylsulfanyl-3-nitro-thiophene

Cat. No. B8599843
M. Wt: 251.3 g/mol
InChI Key: ZFSITVKIPCUGFK-UHFFFAOYSA-N
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Description

2-Benzylsulfanyl-3-nitro-thiophene is a useful research compound. Its molecular formula is C11H9NO2S2 and its molecular weight is 251.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Benzylsulfanyl-3-nitro-thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzylsulfanyl-3-nitro-thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Benzylsulfanyl-3-nitro-thiophene

Molecular Formula

C11H9NO2S2

Molecular Weight

251.3 g/mol

IUPAC Name

2-benzylsulfanyl-3-nitrothiophene

InChI

InChI=1S/C11H9NO2S2/c13-12(14)10-6-7-15-11(10)16-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

ZFSITVKIPCUGFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=CS2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-3-nitrothiophene (1.00 g, 6.11 mmol), N,N-diisopropylethylamine (2.1 mL, 12.22 mmol) and benzyl mercaptan (0.8 mL, 6.72 mmol) in dimethyl sulfoxide (5 mL) was placed in a sealed tube. The reaction mixture was heated at 80° C. for 1 hour, cooled to room temperature and water (10 mL) was added. The mixture was diluted with ethyl acetate (50 mL) and the organic phase was washed with brine, dried over magnesium sulfate, concentrated in vacuo and dried in vacuo to give 97% yield of the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
97%

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